

# Spectroscopic Data Comparison: 1-Boc-5-cyano-3-formylindole and Key Alternatives

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## Compound of Interest

Compound Name: 1-Boc-5-Cyano-3-formylindole

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For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, purity assessment, and structural elucidation. While specific experimental spectroscopic data for **1-Boc-5-cyano-3-formylindole** is not readily available in the public domain, a comparative analysis with structurally related and alternative indole derivatives can provide valuable insights for researchers working with this compound.

This guide presents a detailed comparison of available spectroscopic data for key alternative compounds, including the parent indole-3-carboxaldehyde, the N-Boc protected analog, and derivatives with different substituents at the 5-position. This information can aid in the prediction of spectral features for **1-Boc-5-cyano-3-formylindole** and serve as a reference for the characterization of novel indole derivatives.

## Spectroscopic Data of Alternative Indole Derivatives

The following tables summarize the available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data for selected indole-3-carboxaldehyde derivatives. These compounds represent key structural variations from **1-Boc-5-cyano-3-formylindole**, allowing for a systematic comparison.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of Indole-3-carboxaldehyde Derivatives

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)
Indole-3-carboxaldehyde	CDCl <sub>3</sub>	10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H)
1-Boc-indole-3-carboxaldehyde	CDCl <sub>3</sub>	10.00 (s, 1H), 7.79-7.81 (m, 2H), 7.42 (m, 1H), 4.75 (s, 2H), 4.72 (s, 2H), 1.53 (s, 9H)
5-Iodo-1H-indole-3-carbaldehyde	DMSO-d <sub>6</sub>	12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J = 3.1 Hz, 1H), 7.53 (dd, J = 8.5, 1.4 Hz, 1H), 7.37 (d, J = 8.5 Hz, 1H)
5-Cyano-1H-indole-3-carboxaldehyde	-	No data available

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Indole-3-carboxaldehyde Derivatives

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
Indole-3-carboxaldehyde	CDCl <sub>3</sub>	185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70
1-Boc-indole-3-carboxaldehyde	CDCl <sub>3</sub>	192.28, 154.97, 144.98, 139.23, 136.78, 130.53, 124.67, 124.08, 80.75, 52.93, 52.48, 29.12
5-Iodo-1H-indole-3-carbaldehyde	DMSO-d <sub>6</sub>	185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6
5-Cyano-1H-indole-3-carboxaldehyde	-	No data available

Table 3: IR and Mass Spectrometry Data of Indole-3-carboxaldehyde Derivatives

Compound	IR (cm <sup>-1</sup> )	Mass Spectrometry (m/z)
Indole-3-carboxaldehyde	3239, 2924, 2804, 2749, 1650	[M+H] <sup>+</sup> : 146
1-Boc-indole-3-carboxaldehyde	No data available	[M+Na] <sup>+</sup> : 270.1101 (calculated), 270.1105 (found)
5-Iodo-1H-indole-3-carbaldehyde	3239, 2924, 2804, 2749, 1650	[M+Na] <sup>+</sup> : 293.9386 (calculated), 293.9385 (found)
5-Cyano-1H-indole-3-carboxaldehyde	No data available	Molecular Weight: 170.17

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for indole derivatives. These can serve as a starting point for the analysis of **1-Boc-5-cyano-3-formylindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

- **Sample Preparation:** Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.<sup>[1]</sup> Ensure the sample is fully dissolved.
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum on a 400 or 500 MHz spectrometer.<sup>[1]</sup> Use the residual solvent peak as an internal standard. Typical parameters include a spectral width of 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse program.<sup>[1]</sup> A spectral width of ~240 ppm is typically used.<sup>[1]</sup> A larger number of scans and a longer relaxation delay may be required compared to  $^1\text{H}$  NMR.

#### Infrared (IR) Spectroscopy

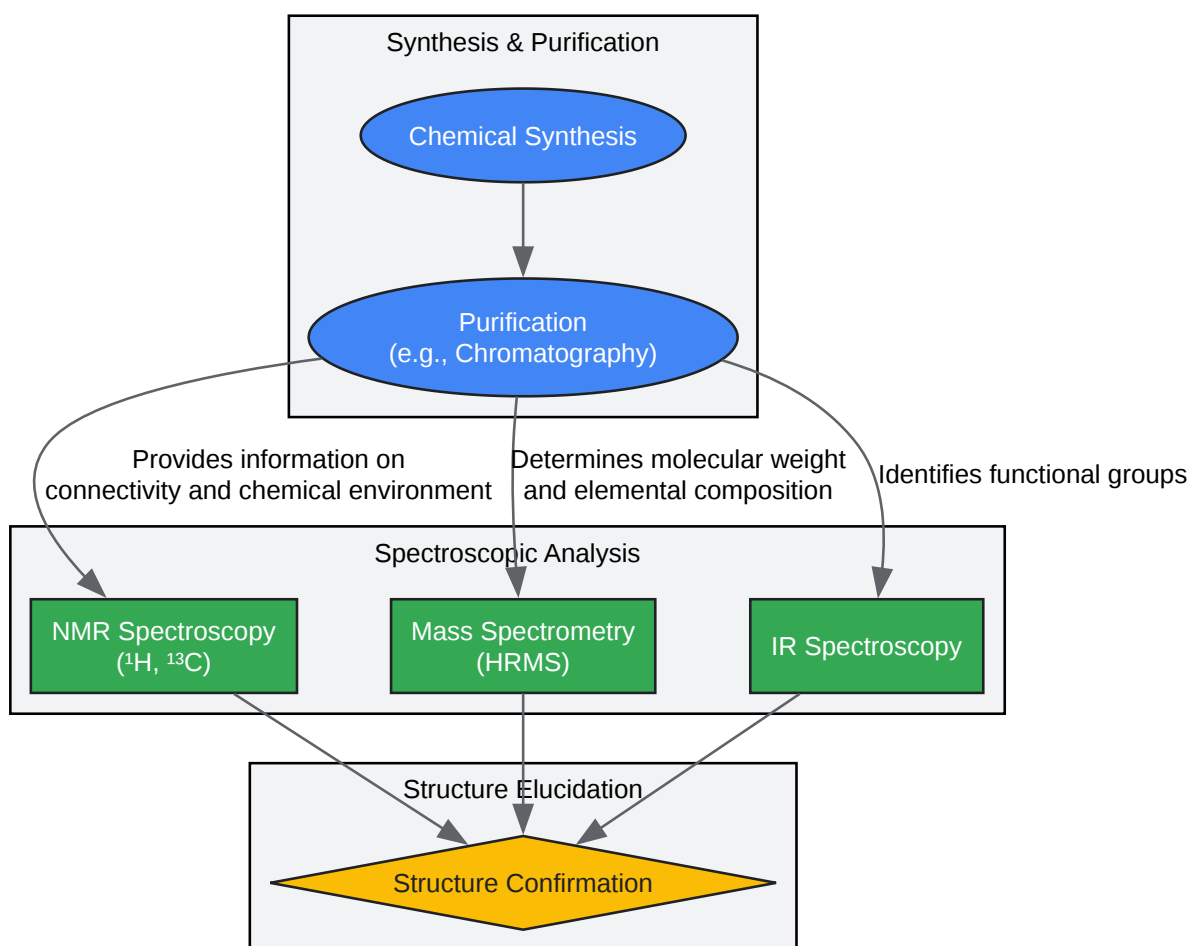
- **Sample Preparation:** For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
- **Data Acquisition:** Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400  $\text{cm}^{-1}$ . Collect a background spectrum of the empty sample compartment or the pure KBr pellet, which is then subtracted from the sample spectrum.

#### Mass Spectrometry (MS)<sup>[2]</sup>

- **Sample Introduction and Ionization:** The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like GC or LC.<sup>[2]</sup> Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules, often yielding the protonated molecule  $[\text{M}+\text{H}]^+$  or other adducts.<sup>[2]</sup>
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.<sup>[2]</sup> High-resolution mass spectrometry (HRMS) can provide the exact mass, which is invaluable for determining the elemental composition.<sup>[2]</sup>

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a synthesized organic compound like **1-Boc-5-cyano-3-formylindole** using various spectroscopic techniques.



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Caption: Logical workflow for the synthesis and spectroscopic characterization of an organic compound.

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## References

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- 2. benchchem.com [benchchem.com]
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